molecular formula C13H20O2 B1604522 Ethyl hexahydro-4,7-methanoindane-3a-carboxylate CAS No. 80657-64-3

Ethyl hexahydro-4,7-methanoindane-3a-carboxylate

Cat. No. B1604522
Key on ui cas rn: 80657-64-3
M. Wt: 208.3 g/mol
InChI Key: MGQPKOBPXHENPO-LSCVPOLPSA-N
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Patent
US05811610

Procedure details

The amount 1.3 g of 5%-Pd/C (with 50% moisture content) was added to 13.1 g of ethyl tricyclo[5.2.1.02,6 ]deca-8-ene-2-carboxylate obtained in the same procedures as in Example 1. The resultant mixture was stirred at 50° C. for 5 hours under hydrogen pressure of 5 kg/cm2. After the catalyst was removed by filtration, the filtrate was distilled to yield 12.3 g of ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate. The yield was 93.0%.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl tricyclo[5.2.1.02,6 ]deca-8-ene-2-carboxylate
Quantity
13.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate
Yield
93%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:7]([CH:8]=[CH:9]1)[CH:6]1[C:2]2([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:3][CH2:4][CH2:5]1>[Pd]>[CH:1]12[CH2:10][CH:7]([CH2:8][CH2:9]1)[CH:6]1[C:2]2([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl tricyclo[5.2.1.02,6 ]deca-8-ene-2-carboxylate
Quantity
13.1 g
Type
reactant
Smiles
C12C3(CCCC3C(C=C1)C2)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the same procedures as in Example 1
CUSTOM
Type
CUSTOM
Details
After the catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled

Outcomes

Product
Name
ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate
Type
product
Smiles
C12C3(CCCC3C(CC1)C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05811610

Procedure details

The amount 1.3 g of 5%-Pd/C (with 50% moisture content) was added to 13.1 g of ethyl tricyclo[5.2.1.02,6 ]deca-8-ene-2-carboxylate obtained in the same procedures as in Example 1. The resultant mixture was stirred at 50° C. for 5 hours under hydrogen pressure of 5 kg/cm2. After the catalyst was removed by filtration, the filtrate was distilled to yield 12.3 g of ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate. The yield was 93.0%.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl tricyclo[5.2.1.02,6 ]deca-8-ene-2-carboxylate
Quantity
13.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate
Yield
93%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:7]([CH:8]=[CH:9]1)[CH:6]1[C:2]2([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:3][CH2:4][CH2:5]1>[Pd]>[CH:1]12[CH2:10][CH:7]([CH2:8][CH2:9]1)[CH:6]1[C:2]2([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl tricyclo[5.2.1.02,6 ]deca-8-ene-2-carboxylate
Quantity
13.1 g
Type
reactant
Smiles
C12C3(CCCC3C(C=C1)C2)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the same procedures as in Example 1
CUSTOM
Type
CUSTOM
Details
After the catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled

Outcomes

Product
Name
ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate
Type
product
Smiles
C12C3(CCCC3C(CC1)C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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